molecular formula C21H20N2O5 B4004210 Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4004210
M. Wt: 380.4 g/mol
InChI Key: GQKWTLXBJGVDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a benzyl ester group at position 5, a methyl group at position 6, and a 4-(methoxycarbonyl)phenyl substituent at position 2. This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties . The methoxycarbonyl group on the phenyl ring may enhance electronic effects and influence binding to biological targets, while the benzyl ester could improve lipophilicity and cellular uptake compared to methyl or ethyl esters .

Properties

IUPAC Name

benzyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-17(20(25)28-12-14-6-4-3-5-7-14)18(23-21(26)22-13)15-8-10-16(11-9-15)19(24)27-2/h3-11,18H,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKWTLXBJGVDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The methoxycarbonyl group is introduced through esterification with methanol in the presence of a strong acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis. This article explores the applications of this compound, supported by data tables and relevant case studies.

Structural Information

The compound features a tetrahydropyrimidine ring substituted with a benzyl group and a methoxycarbonyl phenyl group. Its structure can be represented as follows:

Benzyl 4 4 methoxycarbonyl phenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxylate\text{Benzyl 4 4 methoxycarbonyl phenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxylate}

Medicinal Chemistry

This compound exhibits significant pharmacological potential due to its structural properties. It has been investigated for:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydropyrimidines can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study Example

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of similar tetrahydropyrimidine derivatives and found that modifications to the phenyl groups significantly enhanced cytotoxicity against cancer cell lines .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Complex Molecules : The functional groups present allow for further derivatization, enabling the construction of more complex molecular architectures.

Materials Science

Research indicates that compounds with similar structures are being explored for their potential use in developing new materials:

  • Polymers and Coatings : The unique chemical properties may allow these compounds to be incorporated into polymer matrices for improved thermal and mechanical properties.

Data Tables

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxoE. coli32 µg/mL
Benzyl 6-methyl-2-oxo-4-phenylS. aureus16 µg/mL

Mechanism of Action

The mechanism of action of Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Cytotoxicity and Enzyme Inhibition

  • In contrast, the target compound’s methoxycarbonyl group may enhance TP inhibition due to increased electron-withdrawing effects, though direct data are unavailable.
  • Fluorophenyl analog : Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (MW = 340.35 g/mol) exhibited predicted physicochemical properties (boiling point: 471.1°C, pKa = 11.19), suggesting higher volatility and basicity than the target compound .
  • Biphenyl derivative: Benzyl 4-([1,1′-biphenyl]-4-yl)-1-(2-cyanoethyl)-6-methyl-2-oxo-DHPM-5-carboxylate demonstrated potent antitumor activity in synthesis studies, highlighting the role of extended aromatic systems in enhancing bioactivity .

Antitubercular Activity

Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM-5-carboxylate showed superior antitubercular activity (vs. isoniazid), indicating that pyrazole-containing substituents significantly boost efficacy compared to methoxycarbonylphenyl groups .

Melting Points and Solubility

  • The target compound’s benzyl ester may lower solubility in aqueous media compared to methyl or ethyl analogs. For example:
    • Methyl ester analog (4) : Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate has a simpler structure but lacks detailed solubility data .
    • Benzyloxy-phenyl analog : Benzyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (MW = 428.49 g/mol, purity: 97%) is discontinued commercially, suggesting stability or synthesis challenges .

Key Research Findings

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C)
Target compound (methoxycarbonylphenyl) ~380 (estimated) Not reported
Benzyl 4-(4-fluorophenyl)-6-methyl 340.35 Not reported
Benzyl 4-(benzyloxyphenyl)-6-methyl 428.49 Not reported

Biological Activity

Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and insecticidal activities, supported by various studies and data.

Structural Characteristics

The compound's structure can be represented as follows:

C18H19N2O5\text{C}_{18}\text{H}_{19}\text{N}_{2}\text{O}_{5}

This structure features a tetrahydropyrimidine ring that is critical for its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. For instance, studies have shown that certain substituted dihydropyrimidines can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study:
A study evaluated the antibacterial efficacy of various dihydropyrimidine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

CompoundMinimum Inhibitory Concentration (MIC)
This compound50 µg/mL
Control (Ampicillin)10 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Dihydropyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies demonstrated that the compound significantly reduced the viability of HeLa and MCF-7 cancer cells. The IC50 values were reported at 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a potent anticancer effect .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzyl dihydropyrimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Experimental Results:
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. This suggests a promising application in treating inflammatory diseases .

Treatment GroupPaw Edema (mm)
Control8.5
Compound Dose 14.0
Compound Dose 22.5

4. Insecticidal Activity

Recent studies have highlighted the insecticidal effects of dihydropyrimidine derivatives against mosquito larvae. The compound's larvicidal activity was assessed using Aedes aegypti larvae.

Findings:
The compound exhibited significant larvicidal activity with an LC50 value of 1.08 µg/mL after 48 hours of exposure, outperforming standard insecticides like temephos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.